ethyl 2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate
Description
This compound features a complex heterocyclic architecture combining imidazo[1,2-c]quinazoline, 4-phenylpiperazine, and sulfanylacetate moieties. The 4-phenylpiperazine group introduces basicity and hydrogen-bonding capabilities, while the sulfanylacetate ester enhances solubility and metabolic stability.
Properties
IUPAC Name |
ethyl 2-[[3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N5O4S/c1-2-35-23(33)17-36-26-28-20-11-7-6-10-19(20)24-27-21(25(34)31(24)26)16-22(32)30-14-12-29(13-15-30)18-8-4-3-5-9-18/h3-11,21H,2,12-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMGGMMEVDPBIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CC(=O)N4CCN(CC4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s structurally similar to ethyl 2-oxo-4-phenylbutyrate, which is known to be a substrate for a reductase enzyme. This suggests that HMS1624P13 may also interact with similar enzymes or proteins.
Mode of Action
It’s structurally similar to ethyl 2-oxo-4-phenylbutyrate, which is known to undergo bioreduction to yield ethyl ®-2-hydroxy-4-phenylbutanoate. This suggests that HMS1624P13 might also undergo similar biochemical transformations.
Biochemical Pathways
Based on its structural similarity to ethyl 2-oxo-4-phenylbutyrate, it’s plausible that it might be involved in similar biochemical pathways, such as those involving reductase enzymes.
Result of Action
It’s structurally similar to ethyl 2-oxo-4-phenylbutyrate, which is known to undergo bioreduction to yield ethyl ®-2-hydroxy-4-phenylbutanoate. This suggests that HMS1624P13 might also undergo similar transformations, potentially leading to similar molecular and cellular effects.
Biological Activity
Ethyl 2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate is a complex compound with significant biological activity. Its structure suggests potential applications in various therapeutic areas, particularly in oncology and neurology due to the presence of piperazine and imidazoquinazoline moieties. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 643.82 g/mol. The compound features a sulfanyl group attached to an imidazoquinazoline core, which is known for its diverse biological activities.
Anticancer Activity
Research indicates that compounds with imidazoquinazoline structures exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinoxaline and imidazoquinazoline can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression . In vitro studies suggest that ethyl 2-{(3-oxo)} derivatives may target specific signaling pathways involved in cancer cell proliferation.
Antimicrobial Effects
Quinoxaline derivatives have demonstrated notable antimicrobial activity against various pathogens. The presence of the piperazine ring enhances the compound's ability to penetrate bacterial membranes, making it effective against resistant strains . Additionally, the compound's activity against fungi and viruses has been explored, indicating a broad spectrum of antimicrobial efficacy.
Anti-inflammatory Properties
Ethyl 2-{(3-oxo)} compounds have also been linked to anti-inflammatory effects. They may inhibit enzymes such as phospholipase A2 (PLA2), which plays a crucial role in the inflammatory response by hydrolyzing phospholipids to release arachidonic acid and other mediators . This inhibition can lead to reduced production of pro-inflammatory cytokines and mediators.
The biological activities of ethyl 2-{(3-oxo)} compounds are mediated through several mechanisms:
- Inhibition of Kinases : Many imidazoquinazolines act as kinase inhibitors, disrupting signaling pathways essential for cancer cell survival.
- Apoptosis Induction : The compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction or by upregulating pro-apoptotic factors.
- Antimicrobial Mechanism : The disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism are key mechanisms attributed to the compound's antimicrobial properties.
Case Studies
Several studies have highlighted the efficacy of related compounds in clinical settings:
- Cancer Treatment : A study demonstrated that a similar imidazoquinazoline derivative significantly reduced tumor size in xenograft models by inducing apoptosis and inhibiting angiogenesis .
- Infection Control : Clinical trials involving piperazine derivatives showed promising results in treating infections caused by resistant bacterial strains, leading to further exploration of their use as adjunct therapies in antibiotic-resistant infections .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of ethyl 2-({3-oxo-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetate is , with a molecular weight of approximately 505.59 g/mol. The compound features multiple functional groups that contribute to its pharmacological properties.
Pharmacological Applications
-
Anticancer Activity :
- Preliminary studies indicate that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of quinoxaline have shown selective targeting capabilities against cancer cells, suggesting that the imidazoquinazoline scaffold may also possess similar activities. Research has demonstrated that these compounds can inhibit key enzymes involved in DNA synthesis, making them potential candidates for cancer treatment .
- Antimicrobial Properties :
-
Neuropharmacology :
- The presence of the piperazine moiety in the structure hints at possible applications in neuropharmacology. Compounds containing piperazine derivatives are often explored for their effects on neurotransmitter systems and could be investigated for their potential in treating neurological disorders .
Synthesis and Derivative Studies
The synthesis of this compound typically involves multi-step organic reactions that may include:
- Formation of the imidazoquinazoline core.
- Introduction of the piperazine moiety.
- Functionalization to create the final acetate derivative.
Research shows that modifications to the core structure can lead to variations in biological activity, making this compound a suitable candidate for structure–activity relationship (SAR) studies .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups:
Key Observations:
Core Heterocycles: The imidazoquinazoline core (target compound, ) offers rigidity and aromaticity, contrasting with the benzooxazine () or quinazolinone () cores. These differences influence electronic properties and binding interactions. Piperazine derivatives () prioritize flexibility and basicity, often enhancing blood-brain barrier permeability .
Substituent Effects: The 4-phenylpiperazine in the target compound may confer affinity for serotonin or dopamine receptors, akin to known piperazine-based drugs . Sulfonyl or sulfanyl groups (Evidences 7, 12, 13) improve solubility and metabolic stability compared to non-sulfur analogs.
Synthetic Complexity :
- The target compound likely requires advanced multi-step synthesis, including imidazoquinazoline formation (via cyclization) and piperazine coupling, whereas simpler analogs (e.g., ) use straightforward nucleophilic substitutions .
Bioactivity Trends :
- Piperazine-containing compounds (e.g., ) are frequently explored for CNS targets .
- Sulfur-containing heterocycles (e.g., thioacetates in ) often exhibit antimicrobial or antiproliferative effects .
Research Findings and Implications
- This uniqueness may translate to unexplored biological pathways.
- Synthetic Challenges : The synthesis of such a multi-functionalized compound would require precise control over reaction conditions, particularly for introducing the 4-phenylpiperazine group without side reactions .
- Therapeutic Potential: While direct data are lacking, structural parallels to piperazine-based CNS agents () and sulfur-containing anticancer compounds () suggest dual therapeutic possibilities.
Q & A
Q. Basic
- X-ray Crystallography : Resolve absolute configuration and confirm sulfanyl-acetate bonding geometry, as applied to analogous thiochromen-2-yl derivatives .
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) to verify proton environments (e.g., imidazo-quinazoline aromatic protons at δ 7.2–8.5 ppm) and ethyl ester signals (δ 1.2–4.3 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]⁺) and fragment patterns matching the piperazine and thioether motifs .
What strategies resolve contradictions in biological activity data across assay conditions?
Q. Advanced
- Systematic Variable Testing : Use factorial design (e.g., Plackett-Burman) to isolate confounding factors (e.g., pH, solvent polarity) affecting receptor binding assays .
- Meta-Analysis : Aggregate data from multiple studies using tools like RevMan to calculate weighted effect sizes, adjusting for assay heterogeneity (e.g., cell line vs. recombinant protein models) .
- Cross-Validation : Compare in silico docking results (AutoDock Vina) with experimental IC₅₀ values to identify assay-specific artifacts .
What safety precautions are essential when handling this compound?
Q. Basic
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., DMF, ethyl oxalyl chloride) .
- First Aid : In case of inhalation, move to fresh air and administer oxygen if needed; for skin contact, wash with soap and water for 15 minutes .
How can AI-integrated platforms enhance simulation of this compound’s chemical behavior?
Q. Advanced
- COMSOL Multiphysics : Model diffusion kinetics in membrane separation processes (e.g., purification) using AI-optimized finite element analysis .
- Smart Laboratories : Implement AI-driven robotic systems (e.g., Opentrons) for high-throughput stability testing under varying pH/temperature conditions .
- Predictive Degradation : Train neural networks on accelerated stability data (40°C/75% RH) to predict hydrolytic degradation pathways of the ester and thioether groups .
How to analyze the compound’s stability under varying pH and temperature conditions?
Q. Advanced
- Experimental Design : Use a central composite design (pH 2–12, 25–60°C) with HPLC monitoring (C18 column, UV detection at 254 nm) to quantify degradation products .
- Kinetic Modeling : Fit data to Arrhenius or Eyring equations to calculate activation energy (Eₐ) for hydrolysis of the ester group .
- Computational Validation : MD simulations (AMBER force field) predict protonation states and solvent accessibility of labile bonds .
How to address discrepancies in receptor binding affinity reported across studies?
Q. Advanced
- Assay Standardization : Adopt uniform protocols (e.g., radioligand vs. fluorescence polarization) and validate with reference compounds like haloperidol for piperazine-containing analogs .
- Structural Dynamics : Perform molecular dynamics simulations (GROMACS) to assess conformational flexibility of the 4-phenylpiperazine moiety, which may influence binding .
- Data Reconciliation : Apply Bland-Altman analysis to quantify systematic biases between labs and adjust for instrumentation variability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
